molecular formula C19H17NO4 B4154823 N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide

Cat. No.: B4154823
M. Wt: 323.3 g/mol
InChI Key: SSAAOTGIECNAOY-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide typically involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form a coumarin intermediate. This intermediate is then subjected to further reactions, such as nitration, reduction, and acylation, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]propanamide is unique due to its specific structural features, such as the methoxy and propanamide groups, which can influence its biological activity and chemical reactivity. These features may provide advantages in certain applications, such as enhanced selectivity or potency in biological assays .

Properties

IUPAC Name

N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-18(21)20-15-11-12(8-9-17(15)23-2)14-10-13-6-4-5-7-16(13)24-19(14)22/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAAOTGIECNAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323253
Record name N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

823823-64-9
Record name N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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